Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Overview
Description
“Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate” likely refers to a compound that contains a piperidine ring, a common feature in many pharmaceuticals and natural products . The phenylsulfonyl group is a common protecting group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, phenylsulfonyl compounds are often synthesized through sulfonylation reactions . The piperidine ring can be formed through various methods, including cyclization reactions .Chemical Reactions Analysis
Phenylsulfonyl compounds can participate in various reactions, including nucleophilic substitutions . Piperidine derivatives can also undergo a variety of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, phenylsulfonyl compounds are typically solid at room temperature . The pKa, solubility, and other properties could not be determined without more specific information .Scientific Research Applications
Enzyme Inhibition and Biological Activity
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate derivatives have shown promise as enzyme inhibitors with potential therapeutic applications. For instance, derivatives like N-(phenylalkyl)piperidine have been evaluated as potent inhibitors of membrane-bound phospholipase A2, demonstrating significant reduction in myocardial infarction size in animal models, indicating their potential in cardiovascular disease treatment (Oinuma et al., 1991). Similarly, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and assessed for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, which are key targets in the development of treatments for neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
Antidepressant Properties
Compounds structurally related to Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate have been studied for their potential antidepressant effects. For example, Lu AA21004, a novel antidepressant, has been examined for its metabolism using human liver microsomes and recombinant enzymes, revealing insights into its oxidative metabolism and the enzymes involved, which is crucial for understanding its pharmacokinetic properties and therapeutic potential (Hvenegaard et al., 2012).
Anti-inflammatory and Antitumor Effects
Sulfonamide derivatives, such as 4-(aryloyl)phenyl methyl sulfones, have been explored for their anti-inflammatory properties and in vitro antitumor effects. These compounds have shown significant inhibitory activity against cyclooxygenase enzymes, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and their role in cancer treatment through modulation of inflammatory pathways (Harrak et al., 2010).
Antibacterial Activity
Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has highlighted their antibacterial potential. These compounds have been synthesized and evaluated against various Gram-negative and Gram-positive bacteria, showing moderate to significant activity, which opens up avenues for the development of new antibacterial agents (Khalid et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 1-(benzenesulfonyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-13(15)11-7-9-14(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLNGTSVVWOTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292709 | |
Record name | methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate | |
CAS RN |
311794-15-7 | |
Record name | methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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